![molecular formula C22H22ClN3O3 B2394516 N-(2-méthoxybenzyl)-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acétamide CAS No. 1226434-04-3](/img/structure/B2394516.png)
N-(2-méthoxybenzyl)-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide is a complex organic compound, falling within the broader category of synthetic molecules often employed in various scientific fields. Its intricate structure suggests potential utility in medicinal chemistry and pharmaceutical research.
Applications De Recherche Scientifique
This compound finds applications in several fields:
Chemistry: : Used as a precursor or intermediate in organic synthesis.
Medicine: : Research into its potential as a therapeutic agent or drug precursor.
Industry: : Usage in the manufacture of specialized polymers or as a catalyst in certain chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several stages, typically starting with the formation of the benzo[b][1,6]naphthyridine core. The synthetic route might include:
Nucleophilic substitution reactions to introduce the chloro group.
Reduction reactions to form the dihydrobenzo core.
Acylation reactions to append the acetamide group.
Industrial Production Methods: Industrial production would likely focus on optimizing yields and minimizing reaction times. Key steps might involve:
Catalytic processes to enhance reaction rates.
Use of green chemistry principles to reduce waste.
Implementation of continuous flow reactors for scalable production.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : This compound might undergo oxidation, especially at the benzo[b][1,6]naphthyridine core.
Reduction: : Reduction reactions could potentially target the carbonyl group present in the acetamide moiety.
Substitution: : The chloro group is a likely target for nucleophilic substitution.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or chromium trioxide.
Reducing agents: : Sodium borohydride or lithium aluminium hydride.
Substituents: : Nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
Oxidation: : Hydroxylated derivatives.
Reduction: : Alcohol derivatives of the initial compound.
Substitution: : Varied substituted products depending on the nucleophile employed.
Mécanisme D'action
The mechanism of action typically hinges on the interactions at the molecular level. The chloro and carbonyl groups suggest potential binding with enzymes or receptors, influencing biochemical pathways:
Molecular Targets: : Enzymes involved in metabolic pathways.
Pathways: : Could modulate signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridine
2-(2-methoxybenzyl)acetamide
Comparison
The unique combination of functional groups (chloro, oxo, methoxy) and the complex structure sets 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide apart, offering distinct reactivity and potential biological activity.
By understanding its preparation, reactions, and applications, researchers can harness its potential in various scientific domains.
Propriétés
IUPAC Name |
2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-29-20-5-3-2-4-14(20)11-24-21(27)13-26-9-8-19-17(12-26)22(28)16-10-15(23)6-7-18(16)25-19/h2-7,10H,8-9,11-13H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYRSTDEFQCKGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2394436.png)

![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate](/img/structure/B2394439.png)
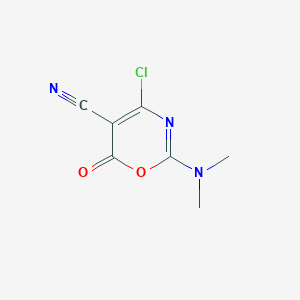

![tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B2394444.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2394445.png)
![1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid](/img/structure/B2394446.png)
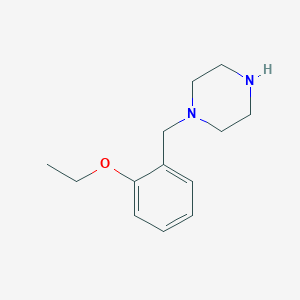
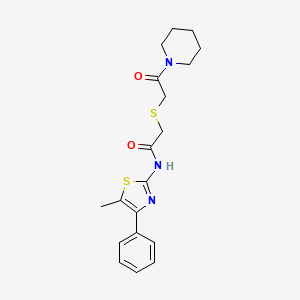
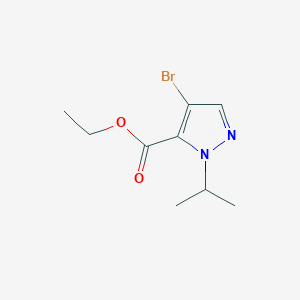
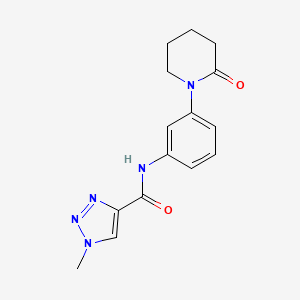
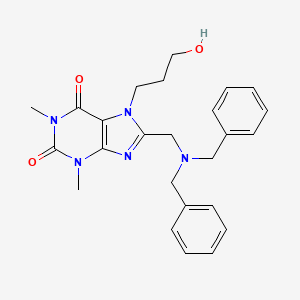
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2394456.png)
